4-Bromo-gbr

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

148832-05-7 |

|---|---|

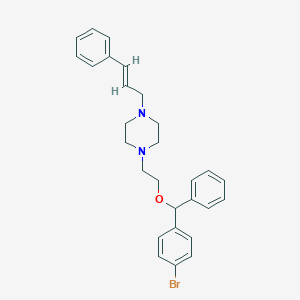

Molecular Formula |

C28H31BrN2O |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

1-[2-[(4-bromophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |

InChI |

InChI=1S/C28H31BrN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-16,28H,17-23H2/b10-7+ |

InChI Key |

KEPQEWLXVDKLRA-JXMROGBWSA-N |

SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)CC=CC4=CC=CC=C4 |

Isomeric SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)CC=CC4=CC=CC=C4 |

Synonyms |

4-bromo-GBR |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Dopamine Transporter Inhibitor 4-Bromo-GBR

Disclaimer: The compound "4-Bromo-GBR" is not a recognized chemical entity with established data in the public domain. This guide is based on the hypothetical structure of 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, an analogue of the well-characterized dopamine transporter (DAT) inhibitor, GBR 12909. The properties and experimental details described herein are extrapolated from structure-activity relationship (SAR) studies of related GBR analogues and general pharmacological testing protocols.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Its modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. The GBR series of compounds, typified by GBR 12909, are potent and selective inhibitors of the DAT. This guide explores the chemical structure, predicted properties, and hypothetical experimental evaluation of "this compound," a putative analogue of GBR 12909 where the 4-fluoro substituents on the diphenylmethyl moiety are replaced with bromine.

Chemical Structure and Properties

The hypothesized chemical structure of this compound is 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.

IUPAC Name: 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine

Molecular Formula: C34H36Br2N2O

Molecular Weight: 664.47 g/mol

Predicted Properties: Based on the structure-activity relationships of GBR 12909 analogues, the substitution of fluorine with the larger and more lipophilic bromine atoms at the 4-position of the phenyl rings is expected to influence its binding affinity and selectivity for the dopamine, norepinephrine (NET), and serotonin (SERT) transporters. Halogen substitution on the diphenylmethyl moiety is a common strategy in the design of DAT inhibitors. While direct data is unavailable, it is plausible that this compound would retain high affinity for the DAT.

Predicted Pharmacological Profile

The pharmacological profile of this compound is predicted based on the known properties of GBR 12909 and its analogues. GBR 12909 is a potent and selective dopamine reuptake inhibitor.

Table 1: Predicted Monoamine Transporter Binding Affinities (Ki, nM) for this compound in comparison to GBR 12909.

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | NET/DAT Selectivity |

| GBR 12909 | ~1-5 | >500 | >500 | >100 | >100 |

| This compound (Predicted) | 5-20 | >500 | >500 | >25 | >25 |

Note: The values for this compound are hypothetical and extrapolated from general SAR trends of GBR analogues. The larger bromine atoms may introduce steric hindrance, potentially slightly decreasing the affinity for DAT compared to the fluoro-substituted GBR 12909.

Experimental Protocols

The following are detailed methodologies for the synthesis and in vitro evaluation of a compound like this compound.

Synthesis of 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine

The synthesis of this compound can be approached by adapting established procedures for GBR 12909 and its analogues. A plausible synthetic route is outlined below:

Step 1: Synthesis of bis(4-bromophenyl)methanol

-

To a solution of 4-bromobenzaldehyde in a suitable solvent like tetrahydrofuran (THF), add a Grignard reagent prepared from 4-bromobromobenzene and magnesium turnings at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford bis(4-bromophenyl)methanol.

Step 2: Synthesis of 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine

-

React 1-(2-hydroxyethyl)piperazine with 1-bromo-3-phenylpropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile.

-

Heat the reaction mixture at reflux until the starting materials are consumed (monitored by TLC).

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine.

Step 3: Synthesis of 1-[2-[bis(4-bromophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (this compound)

-

To a solution of bis(4-bromophenyl)methanol in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride at 0 °C to form the corresponding benzhydryl chloride in situ.

-

In a separate flask, prepare a solution of 1-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazine and a non-nucleophilic base (e.g., proton sponge) in an anhydrous solvent like dichloromethane.

-

Add the freshly prepared bis(4-bromophenyl)methyl chloride solution to the piperazine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using [³H]WIN 35,428 as the radioligand.

Materials:

-

Rat striatal tissue or cells expressing the human dopamine transporter.

-

[³H]WIN 35,428 (specific activity ~80 Ci/mmol).

-

Unlabeled GBR 12909 (for non-specific binding determination).

-

Test compound (this compound).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well plates, filter mats, and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]WIN 35,428 (final concentration ~0.5 nM), and membrane preparation.

-

Non-specific Binding: Unlabeled GBR 12909 (final concentration ~10 µM), [³H]WIN 35,428, and membrane preparation.

-

Competition: A range of concentrations of this compound, [³H]WIN 35,428, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of [³H]dopamine into synaptosomes.

Materials:

-

Rat striatal tissue.

-

[³H]Dopamine (specific activity ~30-60 Ci/mmol).

-

Nomifensine or cocaine (for non-specific uptake determination).

-

Test compound (this compound).

-

Krebs-Ringer-HEPES buffer (KRH buffer): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.5 mM ascorbic acid, and 10 µM pargyline, pH 7.4.

-

Scintillation cocktail.

-

Filtration apparatus and glass fiber filters.

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatum in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2 fraction) in KRH buffer.

-

Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for 10 minutes at 37°C. For non-specific uptake, use a saturating concentration of nomifensine or cocaine.

-

Uptake Initiation: Initiate the uptake by adding [³H]dopamine (final concentration ~10-20 nM).

-

Incubation: Incubate for 5-10 minutes at 37°C.

-

Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold KRH buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Determine the amount of specific uptake by subtracting the non-specific uptake from the total uptake. Calculate the percentage inhibition of dopamine uptake for each concentration of this compound. Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

Inhibition of the dopamine transporter by compounds like this compound leads to an increase in the extracellular concentration of dopamine. This elevated dopamine level enhances the activation of postsynaptic and presynaptic dopamine receptors, leading to a cascade of intracellular signaling events.

Caption: Dopamine Transporter Inhibition Signaling Pathway.

Experimental Workflow for Characterizing a Novel DAT Inhibitor

The following diagram illustrates a typical workflow for the preclinical characterization of a novel dopamine transporter inhibitor like this compound.

Caption: Experimental Workflow for a Novel DAT Inhibitor.

Conclusion

This technical guide provides a comprehensive overview of the hypothesized compound "this compound," based on its structural similarity to the known dopamine transporter inhibitor GBR 12909. While no direct experimental data exists for this specific molecule, the provided information on its predicted properties, potential synthetic routes, and detailed experimental protocols for its evaluation offers a solid foundation for researchers and drug development professionals interested in exploring novel GBR analogues. The structure-activity relationships of related compounds suggest that this compound would likely be a potent and selective dopamine transporter inhibitor, warranting further investigation into its therapeutic potential. It is imperative that any future research on this or similar compounds begins with a de novo synthesis and thorough in vitro and in vivo characterization to validate the hypotheses presented in this guide.

An In-Depth Technical Guide on the Dopamine Transporter Affinity of 4-Bromo-GBR (GBR 12909)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 4-Bromo-GBR, commonly known as GBR 12909, for the dopamine transporter (DAT). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the experimental workflow and relevant signaling pathways.

Core Topic: Dopamine Transporter Affinity of this compound (GBR 12909)

This compound, or GBR 12909, is a potent and selective competitive inhibitor of the dopamine transporter.[1][2] Its high affinity for DAT has made it a valuable research tool for studying the dopaminergic system and a reference compound in the development of novel DAT inhibitors.[3] Understanding its interaction with the dopamine transporter is crucial for research in areas such as neuropsychiatric disorders and substance abuse.

Quantitative Data Presentation

The binding affinity of GBR 12909 for the dopamine transporter has been determined through various in vitro assays, primarily radioligand binding and dopamine uptake inhibition assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 1 nM | Rat | Synaptosomal Dopamine Uptake Inhibition | [1] |

| IC50 | 5 nM | Human | [3H]BTCP Radioligand Binding Assay |

Note: The dissociation constant (Ki) is a measure of the binding affinity of a ligand to a receptor, where a lower value indicates a higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the dopamine transporter affinity of GBR 12909.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., GBR 12909) for the dopamine transporter using a radiolabeled ligand, such as [3H]GBR 12935.

1. Membrane Preparation:

-

Brain tissue (e.g., rat striatum or human caudate nucleus) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the dopamine transporters.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (containing NaCl, as binding is sodium-dependent).[4]

-

A fixed concentration of the radioligand (e.g., [3H]GBR 12935).

-

Varying concentrations of the unlabeled test compound (GBR 12909).

-

The prepared cell membranes.

-

-

To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., unlabeled GBR 12909 or cocaine) is added to a set of wells.

-

The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.

3. Separation of Bound and Unbound Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The IC50 value is determined by fitting the specific binding data to a sigmoidal dose-response curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal [3H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional dopamine transporters.

1. Synaptosome Preparation:

-

Brain tissue rich in dopamine terminals (e.g., rat striatum) is homogenized in a sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

The final synaptosomal pellet is resuspended in a physiological buffer.

2. Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound (GBR 12909) or vehicle.

-

The uptake reaction is initiated by the addition of a low concentration of [3H]dopamine.

-

The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.

3. Termination of Uptake:

-

The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]dopamine.

4. Quantification and Data Analysis:

-

The radioactivity trapped inside the synaptosomes on the filters is quantified by scintillation counting.

-

The IC50 value, representing the concentration of GBR 12909 that inhibits 50% of the specific [3H]dopamine uptake, is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Determining DAT Affinity

References

- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]GBR 12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of GBR-Type Dopamine Transporter Inhibitors: A Technical Overview

An in-depth analysis of the binding affinities and functional potencies of GBR-type compounds, potent inhibitors of the dopamine transporter. This guide provides a detailed examination of their selectivity for monoamine transporters, outlining the experimental protocols used for their characterization.

Core Selectivity Data

The primary mechanism of action for GBR-type compounds is the high-affinity blockade of the dopamine transporter, which leads to an increase in extracellular dopamine concentrations.[1][2] Their therapeutic and research applications are largely defined by their selectivity for DAT over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) of GBR12909 for the human dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |

| GBR12909 | 1 | >100 | >100 | >100 | >100 |

Data sourced from Andersen (1989).[3]

This significant selectivity for DAT is a hallmark of the GBR series of compounds and is a key factor in their use as research tools to probe the function of the dopaminergic system.[1]

Experimental Protocols

The determination of the selectivity profile of a compound like GBR12909 involves two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor or transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

-

Radioligands: [³H]GBR12935 (for DAT), [³H]Citalopram (for SERT), and [³H]Nisoxetine (for NET).

-

Test compound (e.g., GBR12909).

-

Non-specific binding control (e.g., a high concentration of a known inhibitor like mazindol).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the inhibitory potency (IC50) of the test compound on dopamine, serotonin, and norepinephrine uptake.

Materials:

-

Cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), and [³H]Norepinephrine.

-

Test compound (e.g., GBR12909).

-

Uptake buffer.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Cell Plating: Cells are plated in multi-well plates and allowed to adhere.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to each well to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of GBR-type compounds and the workflow of a typical radioligand binding assay.

Caption: Mechanism of action of a GBR-type compound at the dopamine transporter.

Caption: Workflow of a radioligand displacement assay.

References

- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 4-Bromo-GBR: A Technical Whitepaper

Disclaimer: Direct preclinical studies on a compound specifically named "4-Bromo-GBR" are not publicly available in the reviewed scientific literature. This technical guide has been constructed based on the extensive research conducted on the parent compound, GBR 12909, and its various analogs. The data and protocols presented herein for "this compound" are hypothetical and extrapolated from structure-activity relationship (SAR) studies of the GBR series of compounds, particularly focusing on the influence of halogen substitutions on the diarylmethoxy moiety. This document is intended for research and drug development professionals to provide a foundational understanding of the anticipated preclinical characteristics of such a compound.

Introduction

GBR 12909, 1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine, is a potent and selective dopamine transporter (DAT) inhibitor.[1][2][3] Its high affinity and selectivity for the DAT have made it a valuable research tool for studying the dopaminergic system and a lead compound for the development of potential therapeutics for conditions such as cocaine addiction.[4] The structure of GBR 12909 features two 4-fluorophenyl rings, and modifications of these rings have been a key area of SAR studies to modulate potency and selectivity. This whitepaper focuses on a hypothetical analog, "this compound," where the fluorine atoms on the phenyl rings are replaced with bromine atoms. Bromine, being larger and more lipophilic than fluorine, is expected to alter the pharmacological profile of the compound.

Predicted Pharmacological Profile

Based on the established SAR of GBR 12909 analogs, a 4-bromo substitution is anticipated to influence the compound's interaction with the dopamine transporter. Halogen substitutions on the phenyl rings of GBR analogs have been shown to be well-tolerated and can enhance DAT binding affinity.[4] It is hypothesized that this compound would retain high affinity for the DAT.

In Vitro Activity

The following table summarizes the predicted in vitro binding affinities and uptake inhibition potencies of this compound compared to GBR 12909. These values are extrapolated from the known high affinity of GBR 12909 and the general observation that halogen substitutions are favorable for DAT interaction.[1][4]

| Compound | Target | Assay Type | Predicted Ki (nM) | Predicted IC50 (nM) |

| This compound | DAT | [3H]WIN 35,428 Binding | 1 - 5 | N/A |

| DAT | [3H]Dopamine Uptake | N/A | 1 - 10 | |

| SERT | [3H]Paroxetine Binding | >1000 | N/A | |

| NET | [3H]Nisoxetine Binding | >1000 | N/A | |

| GBR 12909 | DAT | [3H]GBR 12935 Binding | 1 | N/A |

| DAT | [3H]Dopamine Uptake | N/A | 40 - 51[5] | |

| SERT | [3H]Paroxetine Binding | >10,000 | N/A | |

| NET | [3H]Nisoxetine Binding | >10,000 | N/A |

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter. Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Values for this compound are hypothetical.

In Vivo Activity

The in vivo effects of this compound are predicted to be consistent with a potent and selective DAT inhibitor, similar to GBR 12909.[5][6] This would likely manifest as increased locomotor activity and other dopamine-mediated behaviors.

| Compound | Animal Model | Assay | Predicted Effect |

| This compound | Rat | Locomotor Activity | Dose-dependent increase |

| Mouse | Drug Discrimination | Generalization to cocaine-like stimulus | |

| GBR 12909 | Rat | Locomotor Activity | Dose-dependent increase[6] |

| Rat | Circling behavior in 6-OHDA lesioned rats | Ipsilateral circling[5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in determining the preclinical profile of this compound. These protocols are based on standard procedures used for the evaluation of GBR 12909 and its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

-

Rat striatal (for DAT), cortical (for NET), and whole brain minus striatum (for SERT) tissue homogenates.

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]Paroxetine (for SERT), [3H]Nisoxetine (for NET).

-

This compound and reference compounds (e.g., GBR 12909, cocaine, citalopram, desipramine).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare tissue homogenates and resuspend in incubation buffer.

-

In a 96-well plate, add tissue homogenate, radioligand at a concentration near its Kd, and varying concentrations of this compound or reference compounds.

-

For non-specific binding determination, a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) is used.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

Synaptosomal [3H]Dopamine Uptake Assay

Objective: To measure the functional inhibition of dopamine uptake by this compound.

Materials:

-

Rat striatal synaptosomes.

-

[3H]Dopamine.

-

Krebs-Ringer buffer (containing 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, and 0.1 mM ascorbic acid, pH 7.4).

-

This compound and reference compounds.

-

Scintillation counter.

Procedure:

-

Isolate synaptosomes from rat striatum.

-

Pre-incubate synaptosomes with varying concentrations of this compound or reference compounds in Krebs-Ringer buffer.

-

Initiate uptake by adding [3H]Dopamine at a final concentration of approximately 10 nM.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate uptake by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Measure radioactivity using a scintillation counter.

-

Calculate IC50 values from concentration-response curves.

In Vivo Locomotor Activity

Objective: To assess the stimulant effects of this compound in rats.

Materials:

-

Male Wistar rats (250-300 g).

-

This compound dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).

-

Open-field activity chambers equipped with infrared beams.

-

Data acquisition software.

Procedure:

-

Habituate rats to the activity chambers for 60 minutes one day prior to the experiment.

-

On the test day, place rats in the activity chambers and allow them to acclimate for 30 minutes.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg).

-

Immediately return the rats to the activity chambers and record locomotor activity (e.g., distance traveled, rearing counts) for a period of 120 minutes.

-

Analyze the data to determine the dose-response effect of this compound on locomotor activity.

Visualizations

Proposed Mechanism of Action

The primary mechanism of action for GBR-type compounds is the inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels in the synapse.

Caption: Proposed mechanism of this compound at the dopaminergic synapse.

Experimental Workflow for In Vitro Profiling

The following diagram illustrates the workflow for the in vitro characterization of a novel GBR analog like this compound.

Caption: Workflow for the in vitro pharmacological profiling of this compound.

Logical Relationship for SAR of GBR Analogs

This diagram illustrates the general structure-activity relationships for GBR 12909 analogs, providing a basis for the predictions about this compound.

Caption: Structure-activity relationship (SAR) map for GBR 12909 analogs.

Conclusion

While direct experimental data for "this compound" is currently unavailable, the extensive body of research on GBR 12909 and its analogs provides a strong foundation for predicting its preclinical profile. It is anticipated that this compound would be a potent and selective dopamine transporter inhibitor, exhibiting in vitro and in vivo properties characteristic of this class of compounds. The experimental protocols and conceptual frameworks presented in this whitepaper offer a comprehensive guide for the future investigation and development of this compound and other novel GBR analogs. Further empirical studies are necessary to validate these predictions and fully elucidate the pharmacological and toxicological profile of this specific compound.

References

- 1. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of 4-Bromo-GBR: A Technical Whitepaper

Disclaimer: Direct experimental data on the neurochemical effects of 4-Bromo-GBR is not currently available in peer-reviewed literature. This technical guide therefore provides a detailed analysis of the well-characterized parent compound, GBR 12909, and offers a theoretical perspective on the potential neurochemical impact of a 4-bromo substitution. This information is intended for researchers, scientists, and drug development professionals.

Introduction

GBR 12909, [1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine], is a potent and selective dopamine reuptake inhibitor (DRI) that has been extensively studied as a pharmacological tool to investigate the role of the dopamine transporter (DAT) in various neurological processes. Its high affinity and selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters have made it a valuable research compound. This whitepaper summarizes the known neurochemical effects of GBR 12909 and extrapolates the potential effects of a 4-bromo substitution on its structure, a hypothetical analog hereafter referred to as this compound.

Neurochemical Profile of GBR 12909

The primary mechanism of action of GBR 12909 is the competitive inhibition of the dopamine transporter, leading to an increase in the extracellular concentration of dopamine in the synaptic cleft.

In Vitro Binding Affinities

Quantitative data from radioligand binding assays demonstrate the high affinity and selectivity of GBR 12909 for the dopamine transporter.

| Target | Binding Affinity (Ki) | Reference |

| Dopamine Transporter (DAT) | ~1 nM | [1] |

| Serotonin Transporter (SERT) | >100-fold lower than DAT | [1] |

| Norepinephrine Transporter (NET) | >100-fold lower than DAT | [1] |

| Histamine H1 Receptor | ~20-fold lower than DAT | [1] |

In Vitro Uptake Inhibition

Functional assays measuring the inhibition of neurotransmitter uptake into synaptosomes confirm the potent and selective dopaminergic activity of GBR 12909.

| Neurotransmitter Uptake | Inhibition Potency (IC50) | Reference |

| Dopamine | 40-51 nM | [2] |

| Norepinephrine | 560-2600 nM | [2] |

In Vivo Neurochemical Effects

In vivo microdialysis studies in rodents have shown that systemic administration of GBR 12909 leads to a significant and sustained increase in extracellular dopamine levels in various brain regions, including the striatum and nucleus accumbens.

Theoretical Neurochemical Profile of this compound

The introduction of a bromine atom at the 4-position of one of the phenyl rings of the diphenylmethoxy moiety of GBR 12909 would be expected to modulate its neurochemical profile. The following predictions are based on established structure-activity relationships (SAR) of dopamine transporter inhibitors.

Potential Effects on Binding Affinity and Selectivity

Halogen substitution on the aromatic rings of DAT inhibitors can influence binding affinity and selectivity. A bromine atom at the 4-position is a relatively bulky and lipophilic substituent.

-

Dopamine Transporter (DAT): The impact on DAT affinity is difficult to predict without experimental data. Depending on the specific interactions within the DAT binding pocket, the bromo substitution could either enhance or decrease affinity.

-

Serotonin and Norepinephrine Transporters (SERT/NET): Halogenation can sometimes alter selectivity. It is possible that a 4-bromo substitution could slightly increase affinity for SERT or NET, potentially reducing the high selectivity observed with GBR 12909.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neurochemical profile of compounds like GBR 12909 and would be applicable to the study of this compound.

Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the dopamine transporter using a competitive radioligand binding assay.

Materials:

-

Rat striatal tissue or cells expressing the human dopamine transporter.

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

This protocol describes a method to measure the functional inhibition of dopamine uptake into synaptosomes.

Materials:

-

Rat striatal tissue.

-

Sucrose buffer (e.g., 0.32 M sucrose).

-

Krebs-Ringer bicarbonate buffer.

-

[³H]Dopamine.

-

Test compound (this compound).

-

Uptake inhibitors for SERT and NET (to ensure specificity).

-

Scintillation cocktail and counter.

Procedure:

-

Synaptosome Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet. Resuspend the pellet in Krebs-Ringer bicarbonate buffer.

-

Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of the test compound.

-

Uptake Initiation: Initiate dopamine uptake by adding [³H]dopamine to the synaptosome suspension.

-

Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the procedure for in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving rodent.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Test compound (this compound).

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum).

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Drug Administration: After establishing a stable baseline of dopamine levels, administer the test compound.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.

Visualizations

Dopamine Signaling Pathway

The following diagram illustrates the key components of the dopaminergic synapse and the site of action for a dopamine reuptake inhibitor like GBR 12909.

Caption: Dopaminergic synapse showing synthesis, release, reuptake, and receptor binding of dopamine.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel compound targeting the dopamine transporter.

Caption: Workflow for in vitro characterization of a novel dopamine transporter inhibitor.

Conclusion

GBR 12909 is a well-established, highly potent, and selective dopamine reuptake inhibitor. While the specific neurochemical effects of this compound remain to be experimentally determined, this whitepaper provides a comprehensive overview of the parent compound's profile and a theoretical framework for predicting the impact of a 4-bromo substitution. The experimental protocols detailed herein offer a roadmap for the empirical characterization of this compound and other novel GBR analogs. Further research is warranted to elucidate the precise pharmacological properties of this compound and its potential as a tool for neuroscience research or as a therapeutic agent.

References

The Behavioral Pharmacology of GBR Analogs: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature does not contain specific research on a compound designated "4-Bromo-GBR." This guide, therefore, focuses on the well-characterized behavioral pharmacology of the GBR series of potent and selective dopamine uptake inhibitors, with a primary focus on GBR 12909 as a representative compound. The principles and methodologies detailed herein are directly applicable to the preclinical assessment of novel GBR analogs.

Executive Summary

The GBR series of compounds, particularly GBR 12909, are potent and selective inhibitors of the presynaptic dopamine transporter (DAT). This mechanism of action leads to an increase in extracellular dopamine concentrations in key brain regions associated with reward, motivation, and motor control. Consequently, these compounds exhibit a behavioral profile characteristic of dopamine-enhancing psychostimulants. This guide provides an in-depth overview of the behavioral effects of GBR analogs, including their impact on locomotor activity, drug discrimination, and self-administration. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Core Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for the GBR series is the inhibition of dopamine reuptake via the dopamine transporter. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Figure 1: Mechanism of action of GBR analogs at the dopamine synapse.

Quantitative In Vitro Data

The following table summarizes the in vitro binding affinities of representative GBR compounds for the dopamine and norepinephrine transporters.

| Compound | Target | Species | IC50 (nM) | Reference |

| GBR 12909 | [3H]Dopamine Uptake | Rat Neostriatum | 40-51 | [1] |

| GBR 13098 | [3H]Dopamine Uptake | Rat Neostriatum | 40-51 | [1] |

| GBR 13069 | [3H]Dopamine Uptake | Rat Neostriatum | 40-51 | [1] |

| GBR 12909 | [3H]Norepinephrine Uptake | Rat Occipital Cortex | 560-2600 | [1] |

| GBR 13098 | [3H]Norepinephrine Uptake | Rat Occipital Cortex | 560-2600 | [1] |

| GBR 13069 | [3H]Norepinephrine Uptake | Rat Occipital Cortex | 560-2600 | [1] |

Behavioral Pharmacology

Locomotor Activity

GBR compounds typically increase spontaneous locomotor activity in rodents. This effect is dose-dependent and can be attenuated by dopamine receptor antagonists, confirming the dopaminergic mechanism.[1][2]

Experimental Protocol: Open Field Locomotor Activity

-

Subjects: Male mice or rats are individually housed with ad libitum access to food and water.

-

Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes prior to testing.

-

Animals are administered the GBR analog or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Immediately after injection, animals are placed in the center of the open field arena.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis: Locomotor activity data are typically analyzed using a one-way or two-way ANOVA, followed by post-hoc tests to compare drug-treated groups to the vehicle control group.

Figure 2: Experimental workflow for assessing locomotor activity.

Drug Discrimination

In drug discrimination paradigms, animals are trained to recognize the interoceptive effects of a specific drug. GBR 12909 has been shown to substitute for the discriminative stimulus effects of cocaine, indicating that they produce similar subjective effects.[3][4][5]

Experimental Protocol: Two-Lever Drug Discrimination

-

Subjects: Rats or non-human primates are typically used. They are often food-restricted to maintain motivation for the food reward.

-

Apparatus: A standard operant conditioning chamber with two response levers and a food dispenser.

-

Procedure:

-

Training: Animals are trained to press one lever ("drug lever") after receiving an injection of the training drug (e.g., cocaine) and the other lever ("saline lever") after receiving a saline injection to receive a food reward.

-

Testing: Once the animals have learned the discrimination, test sessions are conducted where a novel compound (e.g., a GBR analog) is administered, and the percentage of responses on the drug-appropriate lever is measured. Full substitution is generally considered to be ≥80% of responses on the drug lever.

-

-

Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. ED50 values can be calculated to determine the potency of a compound to produce the discriminative stimulus effects of the training drug.

Figure 3: Logical flow of a drug discrimination experiment.

Self-Administration

The reinforcing effects of a drug can be assessed using intravenous self-administration paradigms. GBR 12909 is self-administered by laboratory animals, indicating that it has abuse potential.[6]

Experimental Protocol: Intravenous Self-Administration

-

Subjects: Rats are surgically implanted with an intravenous catheter.

-

Apparatus: An operant conditioning chamber equipped with two levers, a syringe pump, and a drug delivery system connected to the animal's catheter.

-

Procedure:

-

Acquisition: Animals are trained to press an active lever to receive an intravenous infusion of a drug (e.g., cocaine). The other lever is inactive.

-

Substitution: Once stable responding for cocaine is established, the GBR analog is substituted for cocaine to determine if it maintains self-administration behavior.

-

Dose-Response: Different doses of the GBR analog are tested to determine the dose-response relationship for its reinforcing effects.

-

-

Data Analysis: The number of infusions earned per session is the primary dependent measure. A significant increase in responding on the active lever compared to the inactive lever indicates that the drug is reinforcing.

| Study Type | Animal Model | Key Findings | Reference |

| Locomotor Activity | Mice | GBR compounds increase locomotor activity, which is blocked by haloperidol. | [1] |

| Locomotor Activity | Rats | GBR 12909 elicits dose-dependent locomotor activation. | [2] |

| Drug Discrimination | Squirrel Monkeys | GBR 12909 fully substitutes for cocaine. | [5] |

| Drug Discrimination | Rats | GBR 12909 is equipotent to cocaine in producing cocaine-like discriminative effects. | [4] |

| Self-Administration | Rats | GBR 12909 is self-administered and has a longer duration of action than cocaine. | |

| Cocaine Seeking | Rats | GBR 12909 can reinstate extinguished cocaine-seeking behavior. | [6] |

Conclusion

The behavioral pharmacology of the GBR series of dopamine uptake inhibitors is well-established, with GBR 12909 serving as a key exemplar. These compounds reliably produce psychostimulant-like effects, including increased locomotor activity, cocaine-like discriminative stimulus effects, and reinforcement in self-administration paradigms. The experimental protocols and data presented in this guide provide a solid foundation for the preclinical evaluation of novel GBR analogs, such as the hypothetical "this compound," and for further investigation into the therapeutic potential and abuse liability of this class of compounds. Researchers and drug development professionals should utilize these established methodologies to characterize the behavioral profile of new chemical entities targeting the dopamine transporter.

References

- 1. Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential interaction of GBR 12909, a dopamine uptake inhibitor, with cocaine and methamphetamine in rats discriminating cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the discriminative-stimulus effects of GBR 12909 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Dopamine Reuptake Inhibition: A Technical Guide to the Structure-Activity Relationship of GBR Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the chemical structure of GBR analogs and their activity at the dopamine transporter (DAT). GBR compounds, such as GBR 12935 and GBR 12909, are potent and selective dopamine reuptake inhibitors, making them invaluable tools in neuroscience research and templates for the development of novel therapeutics for conditions like cocaine addiction and other neuropsychiatric disorders. This document provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways.

Introduction to GBR Analogs and the Dopamine Transporter

The dopamine transporter is a crucial neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1] GBR analogs, a class of piperazine-based compounds, exhibit high affinity and selectivity for DAT, effectively blocking dopamine reuptake.[2] Understanding the structural modifications that enhance or diminish their activity is paramount for the rational design of new chemical entities with improved pharmacological profiles.

Structure-Activity Relationship (SAR) of GBR Analogs

The affinity of GBR analogs for the dopamine transporter is highly sensitive to modifications at several key positions of the molecule. The core structure consists of a central piperazine ring, a diphenylmethoxyethyl or bis(4-fluorophenyl)methoxyethyl group, and a 3-phenylpropyl side chain.

Modifications of the Diphenylmethoxy Moiety

The two phenyl rings of the diphenylmethoxy group are critical for high-affinity binding. Substitution on these rings significantly impacts potency.

Table 1: SAR of Diphenylmethoxy Moiety Modifications in GBR Analogs

| Compound/Analog | Modification | DAT Binding Affinity (Kᵢ, nM) | Reference |

| GBR 12935 | Unsubstituted Diphenylmethoxy | 1.0 - 5.5 | [3] |

| GBR 12909 | bis(4-fluorophenyl)methoxy | ~15-20 | [4] |

| Halogenated Analogs | Small halogens (F, Cl, Br) at 4,4'-positions | 11 - 30 | [5] |

| Bulky Substituents | Increasing steric bulk at 2'-position | Decreased affinity | [5] |

Modifications of the Piperazine Ring

The central piperazine ring and its nitrogen atoms are key interaction points. Alterations to this ring system can dramatically affect binding affinity and selectivity.

Table 2: SAR of Piperazine Ring Modifications in GBR Analogs

| Compound/Analog | Modification | DAT Binding Affinity (Kᵢ, nM) | Reference |

| 2,6-dioxopiperazine analogs | Introduction of carbonyl groups | Diminished affinity | [6] |

| N,N'-dimethylpropyldiamine replacement | Replacement of piperazine ring | Enhanced selectivity for NET | [6] |

Modifications of the Phenylpropyl Side Chain

The 3-phenylpropyl side chain also contributes significantly to the binding affinity.

Table 3: SAR of Phenylpropyl Side Chain Modifications in GBR Analogs

| Compound/Analog | Modification | DAT Binding Affinity (IC₅₀, nM) | Reference |

| GBR 12909 | 3-phenylpropyl | 14 | [6] |

| Azetidine derivatives | Replacement of the piperazine and modification of the linker | 6.0 - 6.6 (more potent and selective than GBR 12909) | [6] |

Experimental Protocols

Accurate assessment of the pharmacological properties of GBR analogs requires robust and well-defined experimental procedures. The following are detailed methodologies for key in vitro assays.

[³H]GBR 12935 Radioligand Binding Assay

This assay measures the affinity of test compounds for the dopamine transporter by competing with the binding of the radiolabeled GBR analog, [³H]GBR 12935.

Materials:

-

Rat striatal membranes (or other tissue/cell preparations expressing DAT)

-

[³H]GBR 12935 (specific activity ~40-60 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Test compounds (GBR analogs) at various concentrations

-

Non-specific binding control: 10 µM GBR 12909 or other high-affinity DAT inhibitor

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Harvester

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of test compound at various concentrations (or buffer for total and non-specific binding).

-

50 µL of [³H]GBR 12935 (final concentration typically 0.5-2.0 nM).

-

100 µL of membrane preparation (typically 50-150 µg of protein).

-

-

Incubation: Incubate the plates at 0-4°C for 2-4 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of GBR analogs to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing DAT.

Materials:

-

Rat striatal synaptosomes or cells stably expressing DAT (e.g., HEK293-DAT)

-

[³H]Dopamine (specific activity ~20-40 Ci/mmol)

-

Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4

-

Test compounds (GBR analogs) at various concentrations

-

Non-specific uptake control: 10 µM nomifensine or other potent DAT inhibitor

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Harvester

Procedure:

-

Synaptosome/Cell Preparation: Prepare synaptosomes from rat striatum by homogenization and differential centrifugation. For cell-based assays, culture HEK293-DAT cells to confluence.

-

Assay Setup: In a 96-well microplate, pre-incubate 50 µL of synaptosome suspension or cells with 50 µL of test compound at various concentrations (or buffer for total uptake, or non-specific uptake control) for 10-20 minutes at 37°C.

-

Initiate Uptake: Add 50 µL of [³H]Dopamine (final concentration typically 10-20 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.

-

Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester, followed by three washes with ice-cold KRH buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ value for each GBR analog by non-linear regression analysis of the concentration-response curve.[7][8]

Signaling Pathways and Experimental Workflows

The inhibition of dopamine reuptake by GBR analogs leads to an increase in extracellular dopamine levels, which in turn modulates downstream signaling pathways. The experimental workflows for evaluating these compounds are multi-stepped processes.

The dopamine transporter itself is subject to complex regulation by various signaling cascades, including protein kinase C (PKC) and protein kinase A (PKA) pathways.[1] Inhibition of DAT by GBR analogs can indirectly influence these regulatory mechanisms by altering synaptic dopamine concentrations.

Conclusion

The structure-activity relationship of GBR analogs at the dopamine transporter is a well-defined yet continually evolving field of study. The core structural features are essential for high-affinity binding, and subtle modifications can lead to significant changes in potency and selectivity. The detailed experimental protocols provided herein serve as a foundation for the accurate and reproducible evaluation of novel GBR analogs. A thorough understanding of the SAR of this important class of compounds will continue to drive the development of innovative therapeutics for a range of neurological and psychiatric disorders.

References

- 1. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the PI3K/AKT/mTOR Signaling Pathway: From Core Mechanisms to Therapeutic Applications

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular activities, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in various human cancers has made it one of the most intensely pursued targets for drug development.[3][4] This technical guide provides an in-depth overview of the PI3K/AKT/mTOR pathway, methodologies for its investigation, and quantitative data on the efficacy of targeted inhibitors.

Core Signaling Pathway

The PI3K/AKT/mTOR pathway is activated by a multitude of upstream signals, primarily through receptor tyrosine kinases (RTKs) stimulated by growth factors like EGF and IGF-1.[2][5] The pathway's core components are a series of serine/threonine kinases that relay signals from the cell surface to downstream effectors.

-

PI3K (Phosphoinositide 3-kinase): Upon activation by RTKs, Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[6] This process is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[2][7]

-

AKT (Protein Kinase B): PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1.[6]

-

mTOR (mammalian Target of Rapamycin): Activated AKT influences a variety of downstream targets, most notably the mTOR kinase.[8] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[8][9]

-

mTORC1: Activated by AKT, mTORC1 promotes cell growth and proliferation by phosphorylating key substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are involved in mRNA translation and protein synthesis.[9][10]

-

mTORC2: This complex is involved in activating AKT itself, creating a positive feedback loop, and also plays a role in regulating the cytoskeleton.[1][9]

-

Dysregulation of this pathway, often through gain-of-function mutations in PIK3CA (encoding a PI3K catalytic subunit) or loss-of-function mutations in PTEN, leads to uncontrolled cell growth and survival, hallmarks of cancer.[3][7]

Data on Pathway Inhibitors

A multitude of drugs targeting different nodes of the PI3K/AKT/mTOR pathway have been developed. These range from pan-PI3K inhibitors to isoform-specific and dual PI3K/mTOR inhibitors.[3][5] Their efficacy, often stratified by the mutational status of pathway components like PIK3CA, has been evaluated in numerous clinical trials.

Table 1: Efficacy of Alpelisib (PI3Kα-specific inhibitor) in Breast Cancer

| Trial Name | Patient Population | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| SOLAR-1 [11] | HR+, HER2- advanced breast cancer with PIK3CA mutation | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 months | 35.7% |

| SOLAR-1 [11] | HR+, HER2- advanced breast cancer without PIK3CA mutation | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 7.4 months | 21.3% |

Table 2: Efficacy of Pan-PI3K Inhibitors in Various Cancers

| Inhibitor | Cancer Type | Key Finding | Reference |

| Buparlisib | HER2- Breast Cancer | Addition to paclitaxel did not improve PFS (8.0 vs 9.2 months). | [12] |

| Idelalisib | Hematologic Cancers (e.g., CLL) | Shown to be effective and safe. | [13] |

| Copanlisib | Follicular Lymphoma | Demonstrated significant anti-tumor activity. | [1] |

Experimental Protocols

Investigating the PI3K/AKT/mTOR pathway and the effects of its inhibitors requires a robust set of molecular and cellular biology techniques. Below are detailed protocols for three key assays.

Western Blot for Phosphorylated AKT (p-AKT)

This method is used to determine the activation status of AKT by detecting its phosphorylated form (e.g., at Serine 473). A decrease in the p-AKT/total-AKT ratio upon treatment with an inhibitor indicates pathway suppression.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., cancer cell lines with a known PIK3CA mutation) in culture dishes and grow to 70-80% confluency. Treat cells with the desired concentrations of the PI3K inhibitor or vehicle control for a specified time (e.g., 2-24 hours).[14]

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[15]

-

SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C with gentle agitation.[15][17]

-

Secondary Antibody Incubation: Wash the membrane multiple times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[15]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for total AKT.[15]

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of a purified PI3K enzyme and is used to determine the direct inhibitory potential (e.g., IC50 value) of a compound.

Methodology (Example using HTRF™ Assay): [18]

-

Reaction Setup: In a 384-well plate, incubate purified PI3K enzyme (e.g., PI3Kγ) with various concentrations of the test compound in a reaction buffer containing the substrate, PIP2.

-

Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate for a set period (e.g., 60 minutes) at room temperature to allow for the conversion of PIP2 to PIP3.[18]

-

Quenching: Stop the reaction by adding a solution containing EDTA.[18]

-

Detection: Add a detection mix containing a Europium (Eu)-labeled antibody and a fluorescently tagged PIP3 receptor (e.g., GRP1 PH domain tagged with APC). Allow this to incubate in the dark for 2 hours.

-

Signal Measurement: If PIP3 has been produced, it will bind the receptor, bringing the Eu-donor and APC-acceptor into close proximity, generating a FRET signal. Measure the signal using a multilabel plate reader (excitation at 320 nm, dual emission at 615 nm and 665 nm).[18]

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of PI3K activity is determined by the reduction in this ratio compared to a vehicle control. IC50 values can be calculated by fitting the data to a dose-response curve.[18]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the impact of a compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19]

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

-

Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor and incubate for a desired period (e.g., 48-72 hours). Include wells with untreated cells (negative control) and media only (background control).[21]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[19][22] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Shake the plate gently to ensure complete solubilization and measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.[20]

-

Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental and Logical Workflows

Effective drug discovery relies on a structured workflow that integrates various experimental stages. A typical screening cascade for identifying and characterizing PI3K inhibitors is visualized below.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR - Wikipedia [en.wikipedia.org]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analy… [ouci.dntb.gov.ua]

- 12. mdpi.com [mdpi.com]

- 13. The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western blotting of Akt phosphorylation. [bio-protocol.org]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro PI3K gamma kinase assay [bio-protocol.org]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

The Potential of 4-Bromo-GBR in Rodent Models of Parkinson's Disease: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Targeting the Dopamine Transporter in Parkinson's Disease

The core pathology of Parkinson's disease involves the degeneration of dopaminergic neurons, resulting in a deficiency of dopamine in the striatum. The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1] Inhibition of DAT presents a logical therapeutic strategy to enhance dopaminergic neurotransmission by prolonging the availability of synaptic dopamine.

GBR12909, a potent and selective DAT inhibitor, has been extensively studied for its effects on the dopamine system.[2] It exhibits high affinity for the DAT and has been shown to increase extracellular dopamine levels and modulate locomotor activity in rodents.[3][4] Given that 4-Bromo-GBR is a structural analog of GBR12909, it is hypothesized to share a similar mechanism of action and therapeutic potential in models of Parkinson's disease. This guide will therefore extrapolate from the known properties of GBR12909 to outline a framework for the preclinical evaluation of this compound.

Rodent Models of Parkinson's Disease

The two most widely used neurotoxin-based rodent models of Parkinson's disease are the 6-hydroxydopamine (6-OHDA) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models. These models replicate the key pathological hallmark of PD – the loss of dopaminergic neurons.[5][6]

The 6-OHDA Model

The 6-OHDA model is a well-established and widely used model, particularly in rats.[5] 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic and noradrenergic neurons via their respective transporters.[7] Intracerebral injection of 6-OHDA leads to the degeneration of these neurons.

The MPTP Model